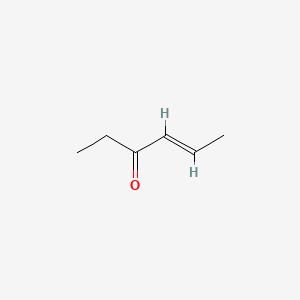
4-Hexen-3-one
Overview
Description
(Z)-4-hexen-3-one is a 4-hexen-3-one in which the double bond adopts a cis-configuration.
Scientific Research Applications
Unimolecular Chemistry
Ionized 4-hexen-3-one undergoes fragmentation, losing various molecular fragments such as CH˙3, CO, C2H4, and C2H˙5. The predominant dissociation of metastable molecular ions proceeds via the cyclized enol cation CH3ĊHCH2CH2C(OH)=CH+, as established using deuterium labeling and thermochemical data. This understanding aids in comprehending the reaction mechanisms involved in the unimolecular chemistry of this compound (Bouchoux, Djazi, Jaudon, & Lefèvre, 1990).
Polymer Science
This compound has been utilized in the synthesis of optically active vinyl polymers. These polymers are synthesized using radical- and anionic initiation and studied through 13C NMR and 1H NMR spectroscopy. This application is significant in polymer science, especially in understanding the composition and behavior of copolymers (Nguyêñ‐t́ât‐Thiên, Suter, & Pino, 1983).
Atmospheric Chemistry
The ozonolysis of this compound has been studied in atmospheric chemistry. It involves measuring reaction rate constants and understanding the impact of carbonyl groups in β position relative to an olefinic bond. This research is crucial for understanding the atmospheric behavior of unsaturated ketones and their role in the formation of secondary organic aerosols (SOA) (Li, Chen, Chen, Tong, Ge, Guo, & Zhang, 2020).
Reaction Mechanisms with Atmospheric Agents
The gas-phase reactions of this compound with Cl atoms have been investigated to understand the kinetics and reaction mechanisms. Such studies provide insights into atmospheric chemistry, especially in terms of the reactivity and interaction of unsaturated ketones with atmospheric agents (Vijayakumar, Kumar, & Rajakumar, 2017).
Catalysis and Organic Synthesis
In the field of organic synthesis, this compound has been used in Rhodium-catalyzed hydroacylation reactions. This application is significant in the synthesis of complex organic compounds and understanding the behavior of certain catalysts in organic reactions (Vora, Lochow, & Miller, 1980).
Environmental Impact and Reaction Kinetics
Research into the reaction kinetics and environmental impact of this compound is crucial for understanding its behavior in the atmosphere. Studies focus on its reactivity with hydroxyl radicals, Cl atoms, and its estimated tropospheric lifetime, contributing to our knowledge of atmospheric chemistry and environmental sciences (Blanco, Barnes, & Wiesen, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
4-Hexen-3-one is an unsaturated aldehyde . As an aldehyde, it primarily targets organic molecules with nucleophilic functional groups, such as amines and alcohols, in biochemical reactions .
Mode of Action
The compound’s mode of action involves the carbonyl group (C=O) in the aldehyde. The carbon atom in this group has a partial positive charge, making it susceptible to attack by nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
It’s known that aldehydes like this compound can participate in various biochemical reactions, including nucleophilic addition and condensation reactions . These reactions can lead to the formation of larger organic molecules, affecting various biochemical pathways.
Result of Action
The result of this compound’s action can vary depending on the biochemical context. In some cases, it might lead to the formation of new organic compounds. For instance, it can react with hydroxylamine to form oximes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, the presence of other reactive species, and temperature .
Biochemical Analysis
Biochemical Properties
4-Hexen-3-one plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It is involved in the biosynthesis of various secondary metabolites that contribute to the plant’s defense mechanisms and overall health. The compound interacts with several enzymes, including cytochrome P450 monooxygenases, which catalyze the hydroxylation of this compound, leading to the formation of hydroxylated derivatives . These interactions are crucial for the compound’s metabolic transformation and subsequent biological activities.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In plant cells, it influences cell signaling pathways involved in stress responses and defense mechanisms. The compound has been shown to modulate the expression of genes related to oxidative stress and detoxification processes. Additionally, this compound affects cellular metabolism by altering the levels of key metabolites and enzymes involved in primary metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in cellular function. The compound binds to certain receptors and enzymes, resulting in the activation or inhibition of various signaling pathways. For instance, this compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby affecting neurotransmission . This inhibition can lead to alterations in neuronal signaling and overall cellular communication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of various by-products . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and affect cellular function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, this compound can induce toxic effects, including oxidative damage, inflammation, and disruption of cellular homeostasis . These threshold effects highlight the importance of dosage considerations in the application of this compound in various biological contexts.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and detoxification processes. The compound interacts with enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, which facilitate its biotransformation and elimination from the body . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by factors such as lipid solubility and affinity for cellular membranes . These properties determine its distribution within different cellular compartments and tissues, affecting its biological activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and associated with cellular membranes, where it can interact with various biomolecules and exert its effects . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, influencing its biological activity and overall cellular function.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 4-Hexen-3-one can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further reacted to yield the final product.", "Starting Materials": [ "1,5-hexadiene", "Acetic acid", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ "1. The starting material, 1,5-hexadiene, is reacted with acetic acid and sodium hydroxide to form the intermediate, 4-acetoxyhex-1-ene.", "2. The intermediate is then oxidized using sodium hypochlorite to form 4-acetoxy-3-hexen-2-one.", "3. The product from step 2 is then treated with sodium bisulfite to form the corresponding sulfonate.", "4. The sulfonate is then hydrolyzed using sodium hydroxide to yield the final product, 4-Hexen-3-one.", "5. The product is purified by extraction with sodium chloride and water." ] } | |
CAS No. |
2497-21-4 |
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(Z)-hex-4-en-3-one |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3- |
InChI Key |
FEWIGMWODIRUJM-HYXAFXHYSA-N |
Isomeric SMILES |
CCC(=O)/C=C\C |
SMILES |
CCC(=O)C=CC |
Canonical SMILES |
CCC(=O)C=CC |
density |
0.855-0.861 |
| 50396-87-7 2497-21-4 |
|
physical_description |
Colourless to yellow liquid; pugent, acrid, metallic odour |
Pictograms |
Flammable; Irritant |
solubility |
slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


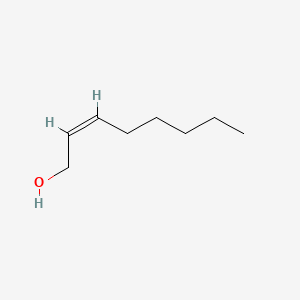

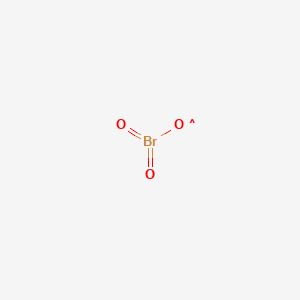




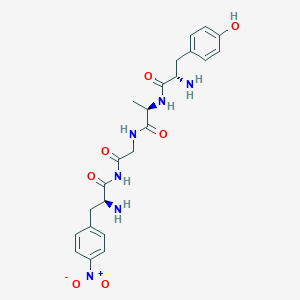

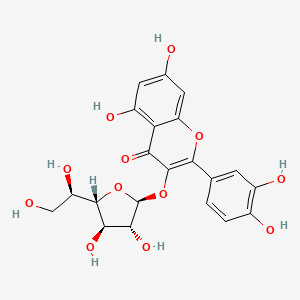
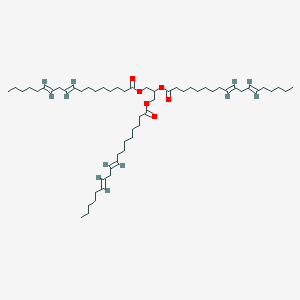
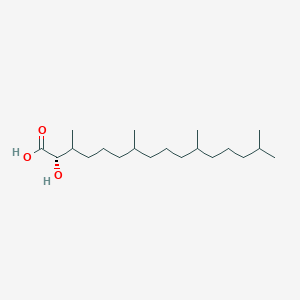
![acetic acid [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methyl-1-piperidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1236369.png)

